Pectenotoxin 2
Description
Pectenotoxin 2 (PTX2) is a marine-derived polyether macrolide toxin produced by dinoflagellates of the genus Dinophysis (e.g., D. fortii and D. acuminata) and found in shellfish such as scallops (Patinopecten yessoensis) . Its molecular formula is C₄₇H₆₈O₁₄, with a molecular weight of 857.0 g/mol, featuring a complex hexacyclic structure with a spiroketal moiety . PTX2 exhibits potent cytotoxicity, particularly against p53-mutated cancers, by destabilizing actin filaments through binding to G-actin at a unique site .
Properties
IUPAC Name |
(1S,2R,5R,7R,8E,10E,12R,14S,16R,19R,20S,24R,27S,28S,29R,32R,33R,35S)-14-[(2S,3R,4R)-2,3-dihydroxy-4-methyloxan-2-yl]-28-hydroxy-5,7,9,19,29,35-hexamethyl-13,17,38,39,40,41,42,43-octaoxaoctacyclo[31.4.1.11,35.12,5.120,24.124,27.129,32.012,16]tritetraconta-8,10-diene-18,31-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H70O14/c1-26-10-11-32-34(22-37(54-32)47(52)39(49)28(3)14-20-53-47)55-41(51)29(4)31-9-8-15-45(56-31)17-12-33(57-45)40(50)44(7)24-30(48)38(60-44)35-25-43(6)18-19-46(58-35,61-43)36-13-16-42(5,59-36)23-27(2)21-26/h10-11,21,27-29,31-40,49-50,52H,8-9,12-20,22-25H2,1-7H3/b11-10+,26-21+/t27-,28+,29+,31-,32+,33-,34+,35+,36+,37-,38-,39+,40-,42+,43-,44+,45+,46-,47+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKFEDGHUVZLPL-LLUYWJARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC(C1O)(C2CC3C(O2)C=CC(=CC(CC4(CCC(O4)C56CCC(O5)(CC(O6)C7C(=O)CC(O7)(C(C8CCC9(O8)CCCC(O9)C(C(=O)O3)C)O)C)C)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCO[C@@]([C@@H]1O)([C@@H]2C[C@@H]3[C@H](O2)/C=C/C(=C/[C@@H](C[C@]4(CC[C@@H](O4)[C@]56CC[C@](O5)(C[C@@H](O6)[C@@H]7C(=O)C[C@@](O7)([C@H]([C@@H]8CC[C@]9(O8)CCC[C@H](O9)[C@H](C(=O)O3)C)O)C)C)C)C)/C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H70O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60893516 | |
| Record name | Pectenotoxin 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
859.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97564-91-5 | |
| Record name | Pectenotoxin 2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97564-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pectenotoxin 2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097564915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pectenotoxin 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60893516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfone-Mediated Assembly of Spirocyclic and Bicyclic Acetals
The synthesis begins with the preparation of PTX2b, an anomeric spiroacetal precursor. Key steps include:
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Spiroacetal formation : A sulfone-mediated cyclization strategy was employed to construct the-spiroacetal core. This approach leveraged the stability of sulfone intermediates to control stereochemistry at the spiroacetal junction.
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Bicyclic acetal construction : A second cyclization step generated the bicyclic acetal system, utilizing a combination of protecting group strategies and stereoselective oxidation.
Macrocyclization via Ring-Closing Olefin Metathesis
The linear precursor underwent macrocyclization using Grubbs’ second-generation catalyst:
Acid-Catalyzed Isomerization and Dynamic Transition Control
The critical transformation of PTX2b to PTX2 was achieved through controlled acid treatment:
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Conditions : Trifluoroacetic acid (0.1 M) in dichloromethane/water (9:1), 0°C, 15 minutes.
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Selectivity mechanism : Early termination of the reaction prevented equilibration to the thermodynamically favored-spiroacetal PTX2c, yielding PTX2 as the major product (4:1 ratio of PTX2:PTX2c).
Table 1: Comparative Cytotoxicity of Synthetic PTX2 Derivatives
| Compound | HepG2 IC₅₀ (nM) | Caco-2 IC₅₀ (nM) |
|---|---|---|
| PTX2 | 12.3 ± 1.2 | 15.8 ± 1.5 |
| PTX2b | 245 ± 18 | 310 ± 22 |
| PTX2c | >1000 | >1000 |
| Data from, n=3 independent experiments. |
Function-Oriented Synthesis of the GH-Bicyclic Heterocycle
A 2017 study developed a step-economical route to access the pharmacologically critical GH-bicyclic system, enabling the creation of PTX2 analogues.
Step-Economical Route for GH-System Synthesis
The optimized sequence reduced synthetic steps by 33–53% compared to previous methods:
Development of PTX2 Analogues and Biological Evaluation
The GH-system was incorporated into macrocyclic analogues through:
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Macrocyclization : Ring-closing metathesis with Grubbs’ catalyst.
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Functionalization : TES protection of secondary alcohols.
Table 2: Biological Activity of PTX2 Analogue 10
| Assay | PTX2 | Analogue 10 |
|---|---|---|
| Actin depolymerization | 100% at 1µM | 32% at 1µM |
| HepG2 cytotoxicity | 12.3 nM | 480 nM |
| Data from, n=3 independent experiments. |
Preparation of Certified Reference Materials
The National Research Council Canada developed CRM-PTX2-b, a certified calibration standard essential for analytical applications.
Isolation and Purification from Phytoplankton
Quantitative NMR and LC-MS/MS Purity Assessment
Table 3: Certified Values for CRM-PTX2-b
| Parameter | Value | Uncertainty (±) |
|---|---|---|
| Molarity (20°C) | 5.13 µmol/L | 0.15 µmol/L |
| Mass concentration | 4.40 µg/mL | 0.13 µg/mL |
| Expiry | 1 year (-12°C) | - |
| Data from, certified using qNMR with 99.9% D-methanol. |
Comparative Analysis of Synthetic Methods
Yield and Selectivity Considerations
Chemical Reactions Analysis
Pectenotoxin 2 undergoes various chemical reactions, including:
Oxidation: Oxidation at specific positions can lead to derivatives with altered toxicity profiles.
Reduction: Reduction reactions can modify the macrolactone ring, affecting its biological activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing or diminishing its cytotoxic properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include various oxidized and reduced derivatives of this compound .
Scientific Research Applications
Introduction to Pectenotoxin 2
This compound (PTX-2) is a polyether macrolide toxin primarily isolated from marine organisms, particularly scallops. It is implicated in diarrheic shellfish poisoning and exhibits significant biological activity, particularly in the modulation of actin polymerization. This article explores the diverse applications of PTX-2 in scientific research, particularly its effects on cancer biology, toxicology, and potential therapeutic uses.
Cancer Research
PTX-2 has garnered attention for its potential as an anti-cancer agent due to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines.
- Cell Cycle Arrest : PTX-2 has been shown to cause G2/M phase arrest in several human cancer cell lines, including leukemia and hepatoma cells. This arrest is associated with the phosphorylation of critical proteins such as Cdc25C and Cdc2, which are vital for cell cycle progression . The mechanism involves the activation of the ATM-dependent pathway, leading to DNA damage checkpoint activation and subsequent cell cycle regulation.
- Apoptosis Induction : The compound also influences apoptosis pathways by affecting NF-κB proteins and caspases, thereby altering mitochondrial potential and promoting apoptotic signaling . Studies indicate that PTX-2 can induce endoreduplication, further complicating its role in cancer biology.
Toxicology Studies
Research into the toxicological effects of PTX-2 focuses on its impact on human health through shellfish consumption.
- Health Risk Assessment : Investigations have been conducted to assess the risk associated with PTX-2 contamination in shellfish. These studies aim to develop robust methods for extraction and purification of PTX-2 from marine sources, enabling better understanding of its toxicological profile .
- Oxidative Damage : In vivo studies have demonstrated that PTX-2 can induce oxidative stress, as evidenced by increased malondialdehyde levels in mice following exposure. This suggests potential lipid peroxidation and cellular damage mechanisms that need further exploration .
Actin Polymerization Studies
PTX-2's primary mechanism of action involves the inhibition of actin polymerization, which is crucial for various cellular processes.
- Mechanistic Insights : Research has shown that PTX-2 inhibits actin polymerization by sequestering G-actin, thus preventing the formation of F-actin structures necessary for muscle contractions and other cellular functions . This property makes it a valuable tool for studying cytoskeletal dynamics.
Potential Therapeutic Applications
Given its biological activities, PTX-2 is being explored for potential therapeutic applications beyond cancer treatment.
- Anti-Cancer Therapeutics : The ability of PTX-2 to induce apoptosis and cell cycle arrest positions it as a candidate for development into anti-cancer therapies. Ongoing research aims to elucidate its efficacy across different cancer types and its mechanisms at play .
Table 1: Summary of Biological Effects of this compound
Table 2: Toxicological Profiles
Mechanism of Action
Pectenotoxin 2 exerts its effects primarily by binding to actin and disrupting its polymerization. This leads to the depolymerization of actin filaments, which interferes with cellular processes such as mitotic separation and cytokinesis. The compound also affects various signaling pathways, including the down-regulation of anti-apoptotic proteins and the up-regulation of pro-apoptotic proteins, leading to mitochondrial dysfunction and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key differences between PTX2 and structurally or functionally related marine toxins:
Metabolic Analogues
PTX2 undergoes species-specific biotransformation in shellfish:
- PTX2 seco acid (PTX2sa): A detoxified metabolite in Perna canaliculus (New Zealand mussels) and Mytilus galloprovincialis, formed via oxidative cleavage. PTX2sa is non-toxic in mice .
- PTX1 and PTX6: Stereoisomers generated in Patinopecten yessoensis (Japanese scallops) through acid-catalyzed spiroketal isomerization .
- 7-epi-PTX2 seco acid : An epimer of PTX2sa detected in some shellfish, though less abundant .
Toxicological and Regulatory Considerations
- Co-occurrence with OA-group toxins: PTX2 is often found alongside okadaic acid in Dinophysis-contaminated shellfish, necessitating analytical methods (e.g., LC-MS) to distinguish them .
- Regulatory limits : The EU and New Zealand enforce a provisional action limit of 20 µg/100 g for PTX seco acids due to their detoxification role .
- Human risk: No confirmed cases of PTX2 poisoning exist, as oral exposure results in rapid detoxification to PTX2sa .
Research Implications
PTX2’s unique actin-targeting mechanism offers a template for anticancer drug design. Its synthetic intermediates and analogues (e.g., simplified macrolactones) are pivotal for structure-activity studies . Comparative studies with reidispongiolide A (another actin-depolymerizing toxin) highlight PTX2’s selectivity for cancer cells .
Biological Activity
Pectenotoxin 2 (PTX-2) is a polyether macrolide toxin predominantly associated with marine organisms, particularly scallops and certain dinoflagellates. This compound has garnered attention due to its significant biological activities, particularly its cytotoxic effects and implications in human health, particularly through mechanisms that affect the actin cytoskeleton and cellular signaling pathways.
Chemical Structure and Source
PTX-2 was first isolated from marine sponges and is structurally characterized as a lipophilic compound. It is produced by marine dinoflagellates such as Dinophysis acuminata, which are known to cause diarrhetic shellfish poisoning (DSP) when consumed by humans. The toxin's structure allows it to interact with various cellular components, leading to significant biological effects.
Actin Depolymerization
One of the primary mechanisms through which PTX-2 exerts its biological effects is by depolymerizing actin filaments. Research indicates that PTX-2 inhibits actin polymerization in various cell types, including smooth muscle cells and cancer cells. Specifically, studies have demonstrated that PTX-2 can inhibit both the velocity and degree of actin polymerization in a dose-dependent manner, with critical concentrations of G-actin increasing alongside PTX-2 concentrations .
Cytotoxic Effects on Cancer Cells
PTX-2 exhibits significant cytotoxicity against various human cancer cell lines. It induces apoptosis through several mechanisms:
- Cell Cycle Arrest : PTX-2 has been shown to cause G2/M phase arrest in cancer cells, impacting proteins involved in cell cycle regulation such as Cdc25C and cyclin B1 .
- Alteration of Apoptotic Pathways : The toxin down-regulates anti-apoptotic proteins (e.g., Bcl-2) while up-regulating pro-apoptotic factors (e.g., Bax), leading to enhanced apoptosis in treated cells .
- Inhibition of NF-κB Signaling : PTX-2 significantly inhibits NF-κB activity, which is crucial for cell survival and proliferation. This inhibition contributes to the apoptotic effects observed in cancer cells .
Case Studies
- In Vitro Studies on Human Cancer Cells : In studies involving leukemia (U937) and breast cancer cells, PTX-2 treatment resulted in decreased proliferation rates and increased cell size due to impaired mitosis. The treatment also led to significant changes in gene expression related to cell cycle control and apoptosis .
- Toxicological Investigations : A study on the effects of PTX-2 on HepG2 cells revealed alterations in cell cycle distribution and gene expression changes indicative of potential oxidative stress and lipid peroxidation. Although some DNA damage was noted, it was not lethal, suggesting a potential for cellular repair mechanisms post-exposure .
Biological Activity Summary Table
Q & A
Q. What frameworks (e.g., FINER, PICO) are effective for designing studies on PTX2’s ecological role?
- Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For ecological studies, define PICO elements: P opulation (dinoflagellate blooms), I ntervention (environmental PTX2 levels), C omparison (non-toxic congeners), O utcome (food web disruption). Use multivariate regression to analyze field data against abiotic factors (temperature, nutrient loads) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
